molecular formula C13H20N4O2S2 B2995058 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide CAS No. 2034520-42-6

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide

Cat. No. B2995058
CAS RN: 2034520-42-6
M. Wt: 328.45
InChI Key: JFXIVOSWXBPYLQ-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the inhibition of specific enzymes and pathways in the body. This compound has been found to inhibit the growth of bacteria and fungi by targeting specific enzymes involved in their growth and replication. It has also been found to have anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
Biochemical and Physiological Effects:
5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been found to lower blood glucose levels in diabetic rats and to inhibit the growth of cancer cells. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. This compound also has good stability and can be stored for extended periods without degradation. However, the limitations of this compound include its potential toxicity and lack of specificity for certain enzymes and pathways.

Future Directions

For research on 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide include further studies on its potential therapeutic applications, including its use as an antibacterial and antifungal agent. This compound could also be studied for its potential use in the treatment of cancer and diabetes. Further research could also focus on the optimization of the synthesis method for this compound and the development of more specific analogs with improved properties.

Synthesis Methods

The synthesis of 5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in the presence of a base. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide has been studied for its potential applications in various scientific research areas. This compound has been found to have antibacterial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and diabetes.

properties

IUPAC Name

5-ethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-4-11-5-6-13(20-11)21(18,19)15-12(10(2)3)9-17-8-7-14-16-17/h5-8,10,12,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXIVOSWXBPYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-sulfonamide

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